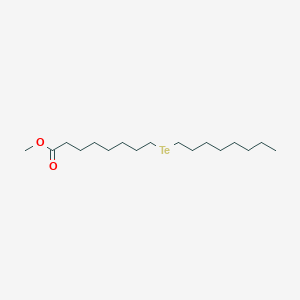
Methyl 8-(octyltellanyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(octyltellanyl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tellurium atom within its molecular structure, which is relatively rare in organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(octyltellanyl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The tellurium atom is introduced through a nucleophilic substitution reaction, where an octyltellanyl group replaces a leaving group on the octanoate ester. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(octyltellanyl)octanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to a lower oxidation state or even to elemental tellurium.
Substitution: Nucleophilic substitution reactions can replace the octyltellanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and other oxygenated derivatives.
Reduction: Lower oxidation state tellurium compounds or elemental tellurium.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(octyltellanyl)octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-(octyltellanyl)octanoate involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: A simpler ester without the tellurium atom, used in flavorings and fragrances.
Methyl caprylate: Another ester similar to methyl octanoate, used in similar applications.
Uniqueness
Methyl 8-(octyltellanyl)octanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
84057-03-4 |
|---|---|
Molecular Formula |
C17H34O2Te |
Molecular Weight |
398.1 g/mol |
IUPAC Name |
methyl 8-octyltellanyloctanoate |
InChI |
InChI=1S/C17H34O2Te/c1-3-4-5-6-9-12-15-20-16-13-10-7-8-11-14-17(18)19-2/h3-16H2,1-2H3 |
InChI Key |
BKAYIBHYOFFKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Te]CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















